UT-B-IN-1

Vue d'ensemble

Description

Le composé 1a, identifié par l'ID PubMed 23597791, est une molécule organique synthétique connue pour son rôle d'inhibiteur de petite molécule de la protéine de transport de l'urée humaine, UTB (SLC14A1). Ce composé a suscité l'attention en raison de son potentiel en tant qu'agent diurétique novateur .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du composé 1a sont détaillées dans diverses publications scientifiques. Généralement, la synthèse implique plusieurs étapes, y compris la formation d'intermédiaires clés par des réactions telles que la substitution nucléophile, la condensation et la cyclisation. Les méthodes de production industrielle du composé 1a sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent des réactions à grande échelle dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Le composé 1a subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement en utilisant des réactifs comme les halogènes ou les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le composé 1a a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études sur l'inhibition du transport de l'urée et les mécanismes diurétiques.

Biologie : Étudié pour ses effets sur les processus de transport cellulaire et ses applications thérapeutiques potentielles.

Médecine : Exploré comme agent diurétique potentiel pour le traitement de maladies comme l'hypertension et l'œdème.

Industrie : Utilisé dans le développement de nouveaux médicaments et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du composé 1a implique son inhibition de la protéine de transport de l'urée humaine, UTB (SLC14A1). En se liant à cette protéine, le composé 1a empêche le transport de l'urée à travers les membranes cellulaires, ce qui conduit à une excrétion accrue de l'urée et d'autres solutés dans l'urine. Cet effet diurétique est médié par des voies moléculaires impliquant la régulation du transport et de l'excrétion de l'urée .

Applications De Recherche Scientifique

Compound 1a has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of urea transport inhibition and diuretic mechanisms.

Biology: Investigated for its effects on cellular transport processes and its potential therapeutic applications.

Medicine: Explored as a potential diuretic agent for the treatment of conditions like hypertension and edema.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mécanisme D'action

The mechanism of action of compound 1a involves its inhibition of the human urea transport protein, UTB (SLC14A1). By binding to this protein, compound 1a prevents the transport of urea across cell membranes, leading to increased excretion of urea and other solutes in the urine. This diuretic effect is mediated through molecular pathways involving the regulation of urea transport and excretion .

Comparaison Avec Des Composés Similaires

Le composé 1a est unique dans son inhibition spécifique de la protéine UTB. Des composés similaires comprennent d'autres inhibiteurs de petites molécules de protéines de transport de l'urée, tels que :

Composé 8ay : Un autre inhibiteur du transport de l'urée avec une structure chimique et une puissance différentes.

Dérivés de benzotriazole : Connus pour leur réactivité polyvalente et leur potentiel en tant qu'inhibiteurs du transport de l'urée.

Ces composés partagent certaines similitudes dans leurs mécanismes d'action, mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Propriétés

IUPAC Name |

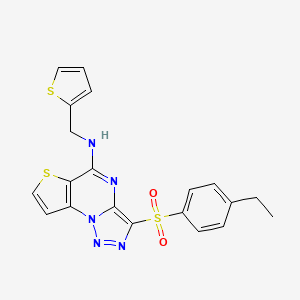

10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFZCWXRMHSLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.